![molecular formula C8H12N2 B1293417 (4-Methylbenzyl)hydrazine CAS No. 51421-17-1](/img/structure/B1293417.png)
(4-Methylbenzyl)hydrazine
Overview
Description
“(4-Methylbenzyl)hydrazine” is a chemical compound with the empirical formula C8H13ClN2 and a molecular weight of 172.66 . It is also known as "(4-Methylbenzyl)hydrazine hydrochloride" .
Synthesis Analysis
The synthesis of hydrazine-based compounds, such as “(4-Methylbenzyl)hydrazine”, involves the reaction of suitable aldehydes with hydrazides . A study describes the synthesis and crystal structure determinations of two related compounds, a benzoylhydrazine bearing an ether group, and its N0-[(thiophen-2-yl)methylidene]- derivative .
Molecular Structure Analysis
The molecular and crystal structures of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and its N0-[(thiophen-2-yl)methylidene]- derivative are described in a study . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .
Chemical Reactions Analysis
Hydrazine-based compounds, such as “(4-Methylbenzyl)hydrazine”, can be converted to a hydrazone derivative by reaction with hydrazine . These hydrazones can be further converted to the corresponding alkane by reaction with a base and heat .
Physical And Chemical Properties Analysis
“(4-Methylbenzyl)hydrazine” is a solid compound . Its SMILES string is NNCC1=CC=C(C=C1)C. [H]Cl .
Scientific Research Applications
Inhibition of Decarboxylase of Amino Acids
Research has shown that derivatives of benzylhydrazine, such as N-(2,3,4-Trihydroxybenzyl)hydrazine, are powerful inhibitors of the decarboxylase of aromatic amino acids both in vitro and in vivo (Burkard, Gey, & Pletscher, 1964). This property can be significant in understanding and potentially manipulating metabolic pathways involving these amino acids.
Antineoplastic Activity
A study on 1,2-bis(arylsulfonyl)-1-methylhydrazines revealed their potential in antineoplastic activity, particularly against leukemia. A specific compound, 2-[(4-chlorophenyl)sulfonyl]-1-methyl-1-(4-tolylsulfonyl)hydrazine, was noted for its effectiveness in increasing the survival time of tumor-bearing mice (Shyam, Furubayashi, Hrubiec, Cosby, & Sartorelli, 1986).
Synthesis of Triazole Derivatives
The synthesis of some new 1,2,4‐Triazole derivatives starting from 3‐(4‐Chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol was reported, showcasing applications in the development of compounds with anti-lipase and anti-urease activities (Bekircan, Menteşe, Ülker, & Kucuk, 2014).
Antidepressant Agents
Research into novel antidepressant agents unrelated to hydrazine, tryptamine, and other derivatives led to the discovery of compounds with substituted pyrazine rings. This highlights the broader chemical space where benzylhydrazine derivatives might have implications (Gylys, Muccia, & Taylor, 1963).
Safety And Hazards
properties
IUPAC Name |
(4-methylphenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-4-8(5-3-7)6-10-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBBLOVWHBLPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275027 | |
Record name | 4-METHYL-BENZYL-HYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylbenzyl)hydrazine | |
CAS RN |
51421-17-1 | |
Record name | [(4-Methylphenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51421-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-METHYL-BENZYL-HYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-methylphenyl)methyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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